2-Bromo-4-fluoro-5-hydroxybenzaldehyde
Overview
Description
2-Bromo-4-fluoro-5-hydroxybenzaldehyde is an aromatic aldehyde with the molecular formula C7H4BrFO2. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been used as precursors for the synthesis of various bioactive molecules .
Mode of Action
It’s likely that the compound interacts with its targets through its bromo, fluoro, and hydroxy functional groups. These groups can participate in various chemical reactions, potentially leading to changes in the target molecules .
Biochemical Pathways
Similar compounds have been used in the synthesis of molecules that affect various biochemical pathways .
Biochemical Analysis
Biochemical Properties
It is known that brominated and fluorinated benzaldehydes can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, often through covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-fluoro-5-hydroxybenzaldehyde can be synthesized through various methods. One common approach involves the bromination of 4-fluoro-5-hydroxybenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, can optimize the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Bromo-4-fluoro-5-hydroxybenzoic acid.
Reduction: 2-Bromo-4-fluoro-5-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-fluoro-5-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzaldehyde
- 2-Bromo-4-methoxybenzaldehyde
- 2-Bromo-5-hydroxybenzaldehyde
Comparison: 2-Bromo-4-fluoro-5-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. Compared to 2-Bromo-5-fluorobenzaldehyde, the hydroxyl group in this compound provides additional sites for chemical modification and enhances its solubility in aqueous media. The presence of the fluorine atom distinguishes it from 2-Bromo-4-methoxybenzaldehyde and 2-Bromo-5-hydroxybenzaldehyde, potentially altering its electronic properties and reactivity.
Properties
IUPAC Name |
2-bromo-4-fluoro-5-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHLLMSWDNTUGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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